2-(Azepan-1-YL)-2-phenylacetic acid
Description
2-(Azepan-1-YL)-2-phenylacetic acid is a synthetic α-amino acid derivative featuring a seven-membered azepane ring attached to a phenyl-substituted acetic acid backbone. It is commonly synthesized via photoredox activation and column chromatography, yielding a trifluoroacetate salt with 58% efficiency and 2:1 regioselectivity . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in hypertension and edema treatment research .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(azepan-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13(12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,16,17) |
InChI Key |
XEMZQCVESCWACG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 2-(azepan-1-YL)-2-phenylacetic acid and its analogs:
Key Observations :
- Azepane vs.
- Halogenation Effects: The 4-chlorophenyl derivative (C₁₄H₁₉Cl₂NO₂) exhibits increased molecular weight and polarity, which may improve pharmacokinetic properties such as metabolic stability .
- Alkyl vs. Aromatic Substituents: The butyl(ethyl)amino analog (C₁₄H₂₁NO₂) demonstrates higher lipophilicity, suggesting improved membrane permeability compared to aromatic-substituted analogs .
Pharmacological Potential
- Structural Optimization: Substituting the azepane ring with methylpiperazine (C₁₃H₁₈N₂O₂) or benzyl groups (C₁₅H₁₅NO₂) could fine-tune target selectivity and reduce off-target effects .
Q & A
Q. What are the standard synthetic routes for preparing 2-(azepan-1-yl)-2-phenylacetic acid, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the azepane ring can be introduced via alkylation of 2-phenylacetic acid derivatives using azepane-containing reagents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Lewis acids like ZnCl₂ may accelerate substitutions . Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with <0.01 Å precision. ORTEP-3 visualizes thermal ellipsoids for steric analysis .
- NMR : ¹H/¹³C NMR identifies substituent effects; the azepane ring’s protons appear as multiplet signals at δ 1.5–2.5 ppm .
- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) confirm functional groups .
Q. How is purity assessed, and what are common contaminants?
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 0.1% levels .
- Melting point analysis : Sharp melting points (e.g., 160–162°C) indicate high purity; deviations suggest solvates or isomers .
- Elemental analysis : Carbon/nitrogen ratios validate stoichiometry (±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional group assignments. For example, discrepancies in carbonyl signals may arise from tautomerism .
- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and NMR chemical shifts, identifying mismatches between experimental and theoretical data .
- High-resolution crystallography : SHELXD resolves disorder in azepane ring conformations, which may cause ambiguous electron density maps .
Q. What strategies optimize enantiomeric resolution of chiral derivatives?
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester precursors .
- Circular Dichroism (CD) : Correlate CD spectra with absolute configurations resolved via X-ray crystallography .
Q. How do substituents on the phenyl or azepane rings influence reactivity and stability?
- Electron-withdrawing groups (e.g., -NO₂ on phenyl): Increase carboxylic acid acidity (pKa ~3.5 vs. ~4.2 for unsubstituted analogs) .
- Steric hindrance : Bulky azepane substituents reduce nucleophilic substitution rates by 30–50% .
- Accelerated degradation : Hydrolysis of the azepane ring under acidic conditions (pH <3) requires stabilization via lyophilization or inert atmosphere storage .
Q. What computational tools predict the compound’s pharmacokinetic or thermodynamic properties?
- LogP calculation : Use PubChem-derived algorithms to estimate hydrophobicity (e.g., LogP ~2.5 for unsubstituted derivatives) .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., enzymes), guiding SAR studies .
- Thermodynamic stability : Gaussian 16 calculates Gibbs free energy (ΔG) of tautomers to identify dominant conformers .
Q. How are hygroscopicity and thermal stability managed during storage?
- Storage conditions : Sealed containers under argon at 4°C prevent hydrolysis and oxidation .
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for stable analogs) .
- Lyophilization : Freeze-drying aqueous solutions yields stable amorphous powders with <1% water content .
Data Contradiction Analysis Example
Scenario : Conflicting NMR data for a derivative suggests either impurity or conformational isomerism.
Resolution workflow :
Repeat synthesis under inert conditions to exclude oxidation byproducts.
2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
Variable-temperature NMR : Observe coalescence of split signals at elevated temperatures, indicating dynamic isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
